ethyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate
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Overview
Description
Preparation Methods
The synthesis of ethyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
Ethyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s indene-derived dioxo moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The cyano group can participate in nucleophilic addition reactions, further modulating its biological activity.
Comparison with Similar Compounds
Ethyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate can be compared with other similar compounds, such as:
Methyl 2-(2-cyanoacetamido)benzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-((1H-indol-3-yl)diazenyl)benzoate: Contains an indole moiety instead of an indene-derived dioxo moiety.
4,5-Dicyano-1,2,3-triazole: Features a triazole ring and multiple cyano groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-2-26-20(25)12-7-9-13(10-8-12)22-16(11-21)17-18(23)14-5-3-4-6-15(14)19(17)24/h3-10,22H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCUPMHTAVSKJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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